1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one
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Overview
Description
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one is the monoamine oxidase (MAO) enzymes, specifically MAO A/B . These enzymes play a crucial role in the metabolism of monoamines in the brain, including neurotransmitters such as dopamine and norepinephrine .
Mode of Action
This compound acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain .
Biochemical Pathways
This compound affects the dopamine and norepinephrine metabolic pathways . By inhibiting MAO A/B, it shifts dopamine catabolism toward COMT-dependent O-methylation, leading to an increase in neurotransmitter levels in the brain .
Pharmacokinetics
It is known to be enzymatically formed in the brain by the this compound synthesizing enzyme (1-metiqse)
Result of Action
The inhibition of MAO A/B by this compound results in neuroprotective activity . It has been shown to produce an antidepressant-like effect similar to the effect of imipramine . Moreover, it has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other endogenous or exogenous substances in the brain can affect its efficacy and stability . .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one has been found to interact with various enzymes and proteins. It is known to have a neuroprotective effect, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins has been noted . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been described as having an antidepressant-like effect similar to the effect of imipramine .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is likely to interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydro isoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs) which are powerful strategies in organic synthesis for generating molecular diversity and complexity. These methods improve atom economy, selectivity, and yield of the product, making them central to sustainable synthetic methodologies .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H2O2 and TBHP, reducing agents like sodium borohydride and sodium cyanoborohydride, and dehydrating agents like POCl3, P2O5, and ZnCl2 .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions typically produce more saturated compounds .
Scientific Research Applications
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares many activities with 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one, such as reducing free radicals formed during dopamine catabolism.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activities.
Uniqueness
This compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to interact with dopamine receptors and inhibit MAO enzymes makes it a promising candidate for the treatment of neurodegenerative disorders and depression .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16-9-12(8-15(16)18)10-17-7-6-13-4-2-3-5-14(13)11-17/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAWOOJSYWUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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